molecular formula C4H9ClMg B13383424 Magnesium;butane;chloride

Magnesium;butane;chloride

Cat. No.: B13383424
M. Wt: 116.87 g/mol
InChI Key: YNLPNVNWHDKDMN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium butane chloride, specifically identified as sec-butylmagnesium chloride (CAS: 15366-08-2), is a Grignard reagent with the formula Mg(C₄H₉)Cl. It belongs to the organomagnesium halide family, characterized by a magnesium atom bonded to an alkyl/aryl group and a halide. This compound is synthesized by reacting sec-butyl chloride with magnesium metal in anhydrous ether or tetrahydrofuran (THF) . Grignard reagents like sec-butylmagnesium chloride are pivotal in organic synthesis for forming carbon-carbon bonds, enabling the preparation of alcohols, ketones, and carboxylic acids .

Properties

IUPAC Name

magnesium;butane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLPNVNWHDKDMN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[CH-]C.[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

sec-Butylmagnesium chloride is prepared by reacting sec-butyl chloride with magnesium metal in the presence of anhydrous diethyl ether. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction is as follows:

CH3CH2CH(CH3)Cl+MgCH3CH2CH(CH3)MgCl\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{Cl} + \text{Mg} \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{MgCl} CH3​CH2​CH(CH3​)Cl+Mg→CH3​CH2​CH(CH3​)MgCl

The reaction is exothermic and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In industrial settings, the production of sec-Butylmagnesium chloride follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The purity of the reagents and the control of reaction conditions are critical to ensure high yields and product quality .

Chemical Reactions Analysis

Types of Reactions

sec-Butylmagnesium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of diethyl ether.

    Aryl Halides: Undergoes cross-coupling reactions in the presence of palladium or nickel catalysts.

    Alcohols and Tetrachlorosilane: Forms alkoxytrichlorosilanes.

Major Products Formed

Scientific Research Applications

sec-Butylmagnesium chloride is used extensively in scientific research due to its versatility:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the preparation of biologically active compounds.

    Medicine: Utilized in the synthesis of drug intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sec-Butylmagnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the magnesium coordinates with the oxygen of the carbonyl group, facilitating the nucleophilic attack .

Comparison with Similar Compounds

Structural and Functional Differences

Organomagnesium Halides

n-Butylmagnesium Chloride (n-BuMgCl)

  • Structure : Linear n-butyl chain (CH₂CH₂CH₂CH₂) bonded to MgCl.
  • Reactivity : Higher nucleophilicity compared to sec-butyl derivatives due to less steric hindrance .
  • Applications : Preferred for reactions requiring less steric bulk, such as alkylation of aldehydes.

tert-Butyl Chloride (t-BuCl)

  • Structure : Branched tert-butyl group (C(CH₃)₃) bonded to Cl.
  • Reactivity : Forms tertiary Grignard reagents, which are less reactive due to steric effects. Often used in dehydrohalogenation reactions .

Ethylmagnesium Bromide (EtMgBr)

  • Structure : Ethyl group (CH₂CH₃) bonded to MgBr.
  • Reactivity : More reactive than chloride analogs (e.g., sec-BuMgCl) due to bromide’s weaker Mg–X bond .

Inorganic Magnesium Chloride (MgCl₂)
  • Structure : Ionic lattice with Mg²⁺ and Cl⁻ ions.
  • Solubility: Highly water-soluble (54.3 g/100 mL at 20°C), unlike organomagnesium halides, which require aprotic solvents like THF .
  • Applications :
    • Industrial: Dust control (48% aqueous solution, pH ≥4.5) .
    • Biological: Co-factor for enzymes (e.g., DNase) .

Physical and Chemical Properties

Property sec-Butylmagnesium Chloride Magnesium Chloride (MgCl₂) Aluminum Chloride (AlCl₃)
State Liquid in THF/ether Crystalline solid Powder
Melting Point Not reported (decomposes) 714°C 192.4°C (sublimes)
Solubility Soluble in ethers 54.3 g/100 mL (water) Reacts violently with H₂O
Reactivity Pyrophoric Non-flammable Catalytic (Friedel-Crafts)
Key Applications Organic synthesis Pharmaceuticals, de-icing Isomerization catalysis
References

Industrial and Environmental Considerations

Volatility :

  • Butane (a component of sec-butyl derivatives) is classified as a Very Volatile Organic Compound (VVOC) (boiling point: -0.5°C), necessitating stringent emission controls during synthesis .
  • MgCl₂ poses minimal volatility but contributes to chloride ion accumulation in water systems (e.g., landfills), requiring environmental monitoring .

Safety: Grignard reagents (e.g., sec-BuMgCl) are moisture-sensitive and pyrophoric, requiring inert atmospheres . MgCl₂ solutions are non-flammable but regulated for heavy metal impurities (e.g., As ≤5 ppm, Pb ≤1 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.